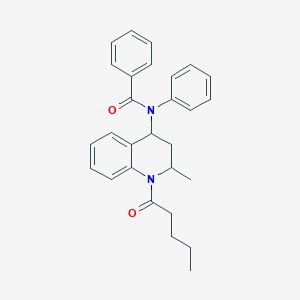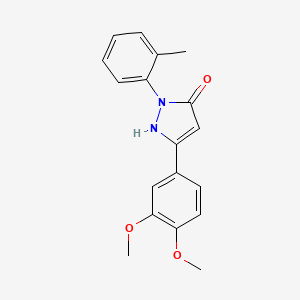![molecular formula C21H21N5O2 B11191975 6-[2-(1H-indol-3-yl)ethyl]-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11191975.png)
6-[2-(1H-indol-3-yl)ethyl]-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(1H-INDOL-3-YL)ETHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that features an indole moiety, a morpholine ring, and a pyridopyrimidine core. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The morpholine ring is often used in medicinal chemistry to enhance the solubility and bioavailability of compounds. The pyridopyrimidine core is a heterocyclic structure that is frequently found in compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1H-INDOL-3-YL)ETHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials
Synthesis of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of Pyridopyrimidine Core: The pyridopyrimidine core can be constructed through a cyclization reaction involving a suitable precursor such as a pyridine derivative and a urea or thiourea compound.
Introduction of Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridopyrimidine core is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridopyrimidine core, potentially leading to the formation of dihydropyridopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the pyridopyrimidine core can yield dihydropyridopyrimidine derivatives.
Scientific Research Applications
6-[2-(1H-INDOL-3-YL)ETHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where the indole and pyridopyrimidine moieties are known to be active.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-[2-(1H-INDOL-3-YL)ETHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The pyridopyrimidine core can act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Pyridopyrimidine Derivatives: Compounds such as pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine share the pyridopyrimidine core and have similar pharmacological properties.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-4-sulfonic acid share the morpholine ring and have similar solubility and bioavailability properties.
Uniqueness
The uniqueness of 6-[2-(1H-INDOL-3-YL)ETHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE lies in its combination of the indole, morpholine, and pyridopyrimidine moieties, which confer a unique set of biological activities and pharmacological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-[2-(1H-indol-3-yl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C21H21N5O2/c27-20-17-14-23-21(26-9-11-28-12-10-26)24-19(17)6-8-25(20)7-5-15-13-22-18-4-2-1-3-16(15)18/h1-4,6,8,13-14,22H,5,7,9-12H2 |
InChI Key |
QSHHQTDJXAPFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11191907.png)
![methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate](/img/structure/B11191910.png)
![Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191915.png)
![6-(4-chlorobenzyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11191919.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11191925.png)
![6-(furan-2-yl)-9-(3-phenoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191928.png)
![1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one](/img/structure/B11191938.png)
![3'-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11191944.png)
![4-methyl-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide](/img/structure/B11191947.png)
![N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11191957.png)
![2-morpholin-4-yl-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11191959.png)
![1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11191966.png)

